molecular formula C21H22N4O4S B10923885 N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide

N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide

Cat. No.: B10923885
M. Wt: 426.5 g/mol
InChI Key: QOGOKCISZUAVAJ-UHFFFAOYSA-N
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Description

N~1~-ETHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrrolidinyl group, an oxadiazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ETHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the construction of the pyrrolidinyl and oxadiazole rings. The pyrrolidinyl ring can be synthesized from cyclic or acyclic precursors, while the oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids . The final step involves the sulfonamide formation, which can be achieved through the reaction of the intermediate with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N~1~-ETHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-ETHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The oxadiazole ring may also interact with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-ETHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to the combination of these three functional groups in a single molecule, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C21H22N4O4S/c1-2-24(15-19-22-23-21(29-19)16-7-4-3-5-8-16)30(27,28)18-12-10-17(11-13-18)25-14-6-9-20(25)26/h3-5,7-8,10-13H,2,6,9,14-15H2,1H3

InChI Key

QOGOKCISZUAVAJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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